3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propanoic acid is an organic compound with a complex structure that includes a piperidine ring substituted with methoxymethyl and methyl groups, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with methoxymethyl chloride, followed by methylation and subsequent carboxylation to introduce the propanoic acid group. The reaction conditions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the propanoic acid moiety can be reduced to alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propanoic acid: Similar in structure but with a phenyl ring instead of a piperidine ring.
3-(3,4-Dimethoxyphenyl)propanoic acid: Contains additional methoxy groups on the phenyl ring.
Uniqueness
3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propanoic acid is unique due to the presence of the piperidine ring, which imparts different chemical and biological properties compared to its phenyl analogs. This structural difference can lead to variations in reactivity, solubility, and biological activity, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
3-[4-(methoxymethyl)-4-methylpiperidin-1-yl]propanoic acid |
InChI |
InChI=1S/C11H21NO3/c1-11(9-15-2)4-7-12(8-5-11)6-3-10(13)14/h3-9H2,1-2H3,(H,13,14) |
InChI Key |
UWXUXCDPMKBQOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)CCC(=O)O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.